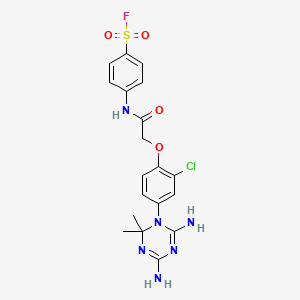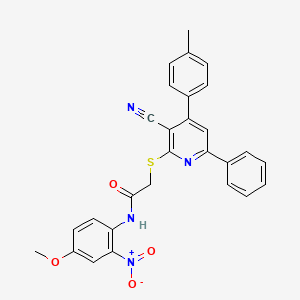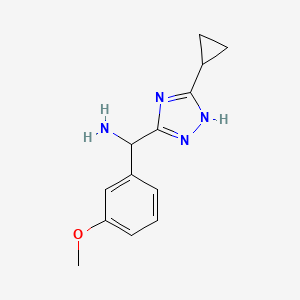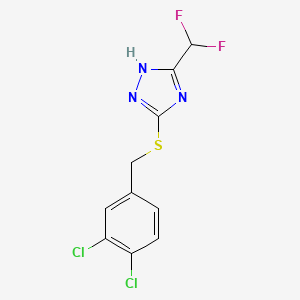
3-((3,4-Dichlorobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3,4-Dichlorobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole is a chemical compound known for its unique structure and properties It is characterized by the presence of a triazole ring, a dichlorobenzyl group, and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dichlorobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 5-(difluoromethyl)-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((3,4-Dichlorobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various nucleophiles.
Scientific Research Applications
3-((3,4-Dichlorobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((3,4-Dichlorobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The triazole ring and the dichlorobenzyl group play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl alcohol: Similar in structure but lacks the triazole ring and the difluoromethyl group.
2-((3,4-Dichlorobenzyl)thio)-3,6-diphenylthieno(2,3-d)pyrimidin-4(3H)-one: Contains a thieno-pyrimidinone structure instead of the triazole ring.
3,4-Dichlorobenzyl bromide: Similar benzyl group but with a bromide substituent instead of the thio and triazole groups.
Uniqueness
3-((3,4-Dichlorobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole is unique due to the combination of the triazole ring, dichlorobenzyl group, and difluoromethyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C10H7Cl2F2N3S |
|---|---|
Molecular Weight |
310.15 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(difluoromethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H7Cl2F2N3S/c11-6-2-1-5(3-7(6)12)4-18-10-15-9(8(13)14)16-17-10/h1-3,8H,4H2,(H,15,16,17) |
InChI Key |
IRNYSDBCXUOEQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=NNC(=N2)C(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


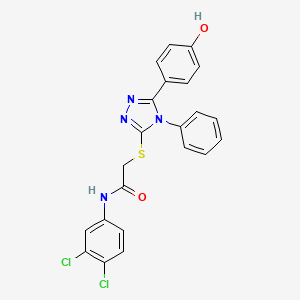
![7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B15054685.png)
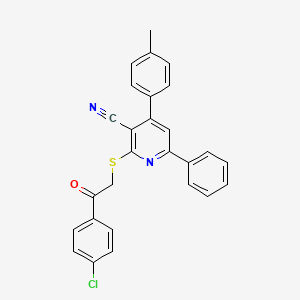

![2-Bromo-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15054701.png)
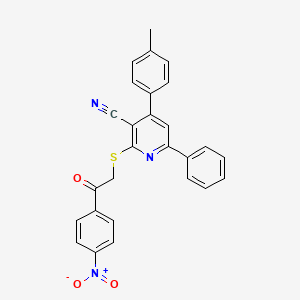

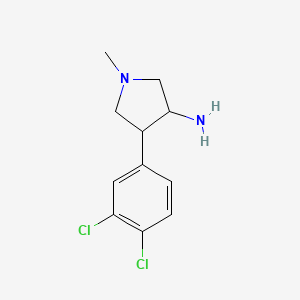
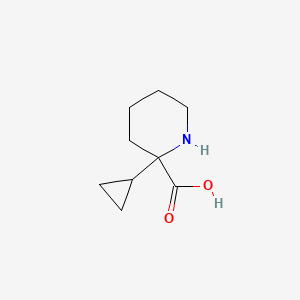
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B15054730.png)
![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15054754.png)
